molecular formula C9H20 B093998 3,3,4-Trimethylhexane CAS No. 16747-31-2

3,3,4-Trimethylhexane

Cat. No.: B093998
CAS No.: 16747-31-2
M. Wt: 128.25 g/mol
InChI Key: ARWOOWBJJKVYOV-UHFFFAOYSA-N
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Description

3,3,4-Trimethylhexane: is an organic compound with the molecular formula C₉H₂₀ . It is a branched alkane, which means it consists of a chain of carbon atoms with branches of other carbon atoms attached. This compound is a colorless liquid at room temperature and is commonly used in organic synthesis and as a solvent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,4-Trimethylhexane can be synthesized through various methods, including the alkylation of alkanes and the hydrogenation of alkenes. One common method involves the catalytic hydrogenation of 3,3,4-trimethylhexene using a palladium or platinum catalyst under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the refining of petroleum. The compound is separated from other hydrocarbons through fractional distillation and further purified using various chemical processes .

Chemical Reactions Analysis

Types of Reactions: 3,3,4-Trimethylhexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

3,3,4-Trimethylhexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3,4-trimethylhexane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily affects the lipid bilayers of cell membranes, altering their fluidity and permeability. This can influence the function of membrane-bound proteins and enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

  • 2,3,3-Trimethylhexane
  • 2,3,4-Trimethylhexane
  • 3,3,5-Trimethylhexane

Comparison: 3,3,4-Trimethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to its isomers, it may have different boiling points, melting points, and reactivity. For example, 2,3,3-trimethylhexane and 2,3,4-trimethylhexane have different branching patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

3,3,4-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-6-8(3)9(4,5)7-2/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWOOWBJJKVYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871263
Record name Hexane, 3,3,4-trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16747-31-2
Record name 3,3,4-Trimethylhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16747-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 3,3,4-trimethyl-
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Record name Hexane, 3,3,4-trimethyl-
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Record name Hexane, 3,3,4-trimethyl-
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Record name 3,3,4-trimethylhexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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